molecular formula C18H17N3O3S B12213526 Acetic acid, 2-[[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-, ethyl ester CAS No. 937624-76-5

Acetic acid, 2-[[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-, ethyl ester

Cat. No.: B12213526
CAS No.: 937624-76-5
M. Wt: 355.4 g/mol
InChI Key: PYLJPKIGOUIKKU-UHFFFAOYSA-N
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Description

Acetic acid, 2-[[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-, ethyl ester is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features a hydroxyphenyl group and a phenyl group attached to the triazole ring, along with an ethyl ester functional group. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-[[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-, ethyl ester typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetic acid, 2-[[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-, ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, altering their activity and function.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of acetic acid, 2-[[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-, ethyl ester lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both hydroxyphenyl and phenyl groups attached to the triazole ring, along with the ethyl ester group, makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

937624-76-5

Molecular Formula

C18H17N3O3S

Molecular Weight

355.4 g/mol

IUPAC Name

ethyl 2-[[5-(2-hydroxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate

InChI

InChI=1S/C18H17N3O3S/c1-2-24-16(23)12-25-18-20-19-17(14-10-6-7-11-15(14)22)21(18)13-8-4-3-5-9-13/h3-11,22H,2,12H2,1H3

InChI Key

PYLJPKIGOUIKKU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=CC=C3O

Origin of Product

United States

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